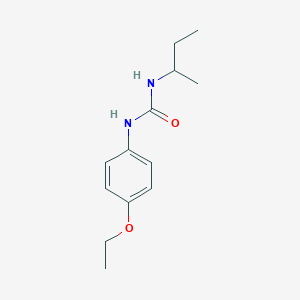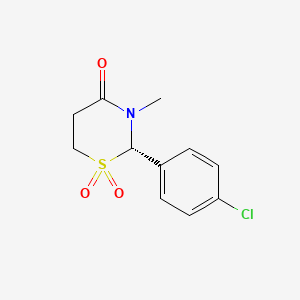
1-Butan-2-yl-3-(4-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butan-2-yl-3-(4-ethoxyphenyl)urea is a member of ureas.
Aplicaciones Científicas De Investigación
Metabolic Pathways Identification
1-Butan-2-yl-3-(4-ethoxyphenyl)urea has been studied in the context of identifying specific metabolites of new designer drugs in human urine. Research by Zaitsu et al. (2009) focused on using GC/MS and LC/MS to identify N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction as major metabolic pathways for these drugs. This work is crucial for understanding the metabolic processing of similar chemical compounds in the human body.
Molecular Device Self-assembly
Research into the complexation and self-assembly of molecular devices has also involved derivatives of 1-Butan-2-yl-3-(4-ethoxyphenyl)urea. Lock et al. (2004) explored how these compounds interact in binary complexes, demonstrating the potential of such molecules in the development of sophisticated molecular devices.
Acetylcholinesterase Inhibitors
Compounds structurally related to 1-Butan-2-yl-3-(4-ethoxyphenyl)urea have been studied for their potential as acetylcholinesterase inhibitors. Vidaluc et al. (1995) synthesized a series of similar compounds to optimize the spacer length between pharmacophoric moieties, indicating applications in treating conditions like Alzheimer's disease.
Antitumor Activities
The antitumor activities of related urea derivatives have been investigated, as seen in the study by Hu et al. (2018). Their research on specific urea compounds provides insights into the development of new anticancer drugs.
Free Radical Scavenging
1-Butan-2-yl-3-(4-ethoxyphenyl)urea derivatives have been examined for their free radical scavenging properties, which could have implications in reducing myocardial infarct size, as noted by Hashimoto et al. (2001).
Oxidative Annulation
Research by Zhang et al. (2017) on the oxidative annulation of related compounds showcases their potential in synthesizing highly functionalized polyheterocyclic compounds, useful in various chemical synthesis applications.
MAP Kinase Inhibition
Studies on p38alpha MAP kinase inhibition, such as the one by Regan et al. (2003), involve derivatives of 1-Butan-2-yl-3-(4-ethoxyphenyl)urea. This research is significant in developing treatments for autoimmune diseases.
Propiedades
Nombre del producto |
1-Butan-2-yl-3-(4-ethoxyphenyl)urea |
|---|---|
Fórmula molecular |
C13H20N2O2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
1-butan-2-yl-3-(4-ethoxyphenyl)urea |
InChI |
InChI=1S/C13H20N2O2/c1-4-10(3)14-13(16)15-11-6-8-12(9-7-11)17-5-2/h6-10H,4-5H2,1-3H3,(H2,14,15,16) |
Clave InChI |
AXLAZAFBFRWKPT-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)NC1=CC=C(C=C1)OCC |
SMILES canónico |
CCC(C)NC(=O)NC1=CC=C(C=C1)OCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(E)-benzylideneamino]-2,5-dimethylfuran-3-carboxamide](/img/structure/B1240076.png)

![methyl 4-[[4-[(E)-(2-methoxyethylcarbamothioylhydrazinylidene)methyl]phenoxy]methyl]benzoate](/img/structure/B1240080.png)


![N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide](/img/structure/B1240084.png)

![2-(4-Bromo-3-methylphenyl)-4-[(3-methoxypropylamino)methylidene]-5-methyl-3-pyrazolone](/img/structure/B1240086.png)


